molecular formula C23H32N4O3 B11001052 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11001052
M. Wt: 412.5 g/mol
InChI Key: FDEOIISPWWWSOQ-UHFFFAOYSA-N
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Description

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the piperazine ring and the dimethylphenyl group in its structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the spiro compound through a cyclization reaction. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
  • **2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

Compared to similar compounds, 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to its unique spiro structure, which may confer distinct pharmacological properties and chemical reactivity. The presence of the dimethylphenyl group also adds to its uniqueness, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C23H32N4O3/c1-17-7-8-19(18(2)15-17)25-11-13-26(14-12-25)20(28)16-27-21(29)23(24(3)22(27)30)9-5-4-6-10-23/h7-8,15H,4-6,9-14,16H2,1-3H3

InChI Key

FDEOIISPWWWSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4(CCCCC4)N(C3=O)C)C

Origin of Product

United States

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